BenchChemオンラインストアへようこそ!

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide

Organic Cation Transporter 1 Drug-Drug Interactions Hepatocellular Uptake

The compound (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide (CAS 452090-06-1) is a synthetic benzimidazole-hydrazone hybrid. It features a benzimidazole core linked via a propane spacer to a hydrazone moiety bearing a 4-ethoxybenzylidene substituent.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 452090-06-1
Cat. No. B2610190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide
CAS452090-06-1
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
InChIInChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13-
InChIKeyQVBYTRZAZRGQMA-BKUYFWCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

452090-06-1 | (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide – Structural and Pharmacological Context


The compound (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide (CAS 452090-06-1) is a synthetic benzimidazole-hydrazone hybrid . It features a benzimidazole core linked via a propane spacer to a hydrazone moiety bearing a 4-ethoxybenzylidene substituent. This architecture places it within a class of benzimidazole-propane hydrazide derivatives under investigation for anti-diabetic (α-glucosidase/α-amylase inhibition) [1], anticancer, and antimicrobial applications. The compound is listed in authoritative chemical databases with a molecular formula of C19H20N4O2 and a molecular weight of 336.4 g/mol .

Why Benzimidazole-Hydrazone Analogs Cannot Substitute for 452090-06-1 Without Quantitative Validation


Despite sharing the benzimidazole-hydrazone scaffold, minor structural variations—such as the position and nature of the benzylidene substituent—can drastically alter target affinity, selectivity, and pharmacokinetic profiles. Within the closely related benzimidazole-propane hydrazide series 9a-k, IC50 values against α-glucosidase ranged from 73.86 to 151.54 nM, and against α-amylase from 42.50 to 78.58 nM, despite all possessing the identical core [1]. The specific 4-ethoxybenzylidene group present in 452090-06-1 may confer distinct hydrogen-bonding and π-π stacking interactions that cannot be assumed from analogs with methoxy, chloro, or hydroxy substitutions. Therefore, substituting a generic “benzimidazole hydrazone” without head-to-head data against 452090-06-1 introduces significant risk of functional mismatch in research assays or industrial formulations.

Quantitative Differentiation Evidence for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide (452090-06-1)


Inhibitory Potency Against Human OCT1 (SLC22A1) Transporter

452090-06-1 exhibits measurable inhibition of human organic cation transporter 1 (OCT1), with an IC50 of 1.38 × 10^5 nM (138 µM) in HEK293 cells expressing human OCT1 [1]. While this potency is moderate, OCT1 is a critical hepatic uptake transporter implicated in drug-drug interactions (DDIs). The closest analogs in the benzimidazole-propane hydrazide class have not been uniformly evaluated for OCT1 liability; consequently, 452090-06-1 provides a defined baseline for transporter-mediated interaction risk that is unavailable for most commercial alternatives.

Organic Cation Transporter 1 Drug-Drug Interactions Hepatocellular Uptake

Anti-Hyperglycemic Potential: α-Glucosidase and α-Amylase Inhibition Contextualization

Although specific IC50 values for 452090-06-1 against α-glucosidase or α-amylase have not been published in a peer-reviewed journal, the closely analogous series 9a-k (which likely includes 452090-06-1 based on structural congruence) demonstrated IC50 ranges of 73.86–151.54 nM (α-glucosidase) and 42.50–78.58 nM (α-amylase) [1]. These values surpass the clinical comparator acarbose (IC50 = 174.50 nM for α-glucosidase and 79.05 nM for α-amylase). The 4-ethoxy substituent on the benzylidene ring is structurally analogous to compound 9h (the most active α-glucosidase inhibitor in the series), suggesting that 452090-06-1 may exhibit potency near the lower end of the IC50 range.

Type 2 Diabetes α-Glucosidase Inhibition α-Amylase Inhibition

Drug-Likeness and Pharmacokinetic Predictability Advantage

In silico evaluation of the benzimidazole-propane hydrazide series demonstrated compliance with major drug-likeness rules (Lipinski, Veber, etc.) [1]. Among the series, compound 9h—a close structural analog of 452090-06-1—was identified as a lead drug structure based on favorable predicted pharmacokinetic and toxicity profiles. The 4-ethoxy moiety in 452090-06-1 contributes to an optimal balance of lipophilicity (clogP) and polar surface area, which may enhance oral bioavailability relative to bulkier or more polar analogs. In contrast, several commercially available benzimidazole hydrazides lack any in silico or in vitro ADME profiling, making 452090-06-1 a more transparent choice for hit-to-lead progression.

ADME Drug-Likeness Lead Optimization

Optimal Application Scenarios for 452090-06-1 Based on Quantitative Evidence


In Vitro Screening for Dual α-Glucosidase/α-Amylase Inhibitors in Type 2 Diabetes Programs

Given the class-level evidence that benzimidazole-propane hydrazide derivatives can achieve sub-100 nM IC50 values against both α-glucosidase and α-amylase [1], 452090-06-1 is a rational candidate for inclusion in enzymatic screening cascades. Its 4-ethoxy substitution pattern may confer a selectivity profile distinct from the 9f and 9h analogs, making it valuable for SAR expansion studies aiming to decouple α-glucosidase and α-amylase potency.

Transporter-Mediated Drug-Drug Interaction Liability Assessment

The documented OCT1 inhibition (IC50 = 138 µM) [2] makes 452090-06-1 suitable for use as a probe or as a compound of interest in hepatocyte uptake assays. Researchers can benchmark new analogs against this value to assess whether structural modifications reduce OCT1 liability, a key consideration for compounds intended for oral administration with co-medications.

Computational Chemistry and Molecular Docking Validation Studies

452090-06-1 benefits from a rich in silico dataset generated for its structural class, including molecular docking and molecular dynamics simulations against α-glucosidase [1]. Computational groups can leverage this existing data to validate new docking protocols, scoring functions, or to perform scaffold-hopping exercises, using 452090-06-1 as a reference ligand with a known binding pose hypothesis.

Chemical Biology Probe for Benzimidazole-Hydrazone Target Engagement

For academic groups investigating the polypharmacology of benzimidazole-hydrazone hybrids, 452090-06-1 serves as a structurally defined tool compound. Its moderate OCT1 activity and predicted drug-likeness support its use in cellular target engagement studies, where it can be compared against inactive analogs to deconvolute target-specific phenotypic effects.

Quote Request

Request a Quote for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.